Cas no 2171615-25-9 (2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid)

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid structure
2171615-25-9 structure
Product name:2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid
CAS No:2171615-25-9
MF:C22H20N2O6
Molecular Weight:408.404006004334
CID:5892995
PubChem ID:165552813

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid
    • 2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]oxy}acetic acid
    • 2171615-25-9
    • EN300-1486018
    • インチ: 1S/C22H20N2O6/c1-2-7-19(21(27)24-30-13-20(25)26)23-22(28)29-12-18-16-10-5-3-8-14(16)15-9-4-6-11-17(15)18/h1,3-6,8-11,18-19H,7,12-13H2,(H,23,28)(H,24,27)(H,25,26)
    • InChIKey: DRNNNBIKVNTTQI-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NOCC(=O)O)=O)CC#C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 408.13213636g/mol
  • 同位素质量: 408.13213636g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 30
  • 回転可能化学結合数: 9
  • 複雑さ: 664
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • XLogP3: 2.7

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1486018-1.0g
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]oxy}acetic acid
2171615-25-9
1g
$0.0 2023-06-06
Enamine
EN300-1486018-250mg
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]oxy}acetic acid
2171615-25-9
250mg
$3099.0 2023-09-28
Enamine
EN300-1486018-2500mg
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]oxy}acetic acid
2171615-25-9
2500mg
$6602.0 2023-09-28
Enamine
EN300-1486018-100mg
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]oxy}acetic acid
2171615-25-9
100mg
$2963.0 2023-09-28
Enamine
EN300-1486018-500mg
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]oxy}acetic acid
2171615-25-9
500mg
$3233.0 2023-09-28
Enamine
EN300-1486018-50mg
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]oxy}acetic acid
2171615-25-9
50mg
$2829.0 2023-09-28
Enamine
EN300-1486018-10000mg
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]oxy}acetic acid
2171615-25-9
10000mg
$14487.0 2023-09-28
Enamine
EN300-1486018-5000mg
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]oxy}acetic acid
2171615-25-9
5000mg
$9769.0 2023-09-28
Enamine
EN300-1486018-1000mg
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]oxy}acetic acid
2171615-25-9
1000mg
$3368.0 2023-09-28

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid 関連文献

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acidに関する追加情報

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic Acid (CAS No. 2171615-25-9): An Overview

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid (CAS No. 2171615-25-9) is a complex organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, often referred to as Fmoc-amino-pentynoic acid, is a derivative of fluorenylmethyloxycarbonyl (Fmoc) and is widely used in the synthesis of peptides and other bioactive molecules. Its unique structure and functional groups make it a valuable reagent in various chemical and biological applications.

The Fmoc group, which stands for fluorenylmethyloxycarbonyl, is a commonly used protecting group in peptide synthesis. It is particularly useful for preventing unwanted side reactions during the synthesis process, ensuring the integrity and purity of the final product. The presence of the pentynoic acid moiety in the molecule provides additional functionality, making it suitable for conjugation with other biomolecules and for use in click chemistry reactions.

Recent research has highlighted the potential of 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid in various therapeutic applications. For instance, studies have shown that this compound can be used to synthesize prodrugs that are activated under specific conditions, such as in the presence of certain enzymes or pH levels. This property makes it a promising candidate for targeted drug delivery systems, where the drug is released only at the site of action, minimizing side effects and improving therapeutic efficacy.

In addition to its use in prodrug synthesis, Fmoc-amino-pentynoic acid has been explored for its potential in the development of diagnostic tools. The ability to conjugate this compound with fluorescent or radioactive labels allows for the creation of imaging agents that can be used to visualize specific biological processes or disease markers. This application is particularly relevant in cancer research, where early detection and precise localization of tumors are critical for effective treatment.

The synthesis of 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid typically involves several steps, including the protection of amino groups with Fmoc, the introduction of the pentynoic acid moiety, and subsequent deprotection steps. The choice of solvents and reaction conditions is crucial for achieving high yields and purity. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound, reducing waste and minimizing the use of hazardous reagents.

The stability and solubility properties of Fmoc-amino-pentynoic acid have also been extensively studied. It has been found that this compound exhibits good stability under a wide range of conditions, making it suitable for long-term storage and use in various formulations. Its solubility can be modulated by adjusting pH or by using co-solvents, which is beneficial for optimizing its performance in different applications.

In conclusion, 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid (CAS No. 2171615-25-9) is a versatile compound with significant potential in chemical biology and medicinal chemistry. Its unique structure and functional groups make it an invaluable reagent for peptide synthesis, prodrug development, and diagnostic applications. Ongoing research continues to uncover new uses and improvements in its synthesis, further solidifying its importance in these fields.

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